TES Protecting Group Stability: 10- to 100-Fold Improvement Over TMS Ethers Under Basic Conditions
The triethylsilyl (TES) protecting group on this compound provides a marked stability advantage over the corresponding trimethylsilyl (TMS) analog. Under basic hydrolytic conditions, TES ethers exhibit 10- to 100-fold greater relative resistance compared to TMS ethers (relative resistance: TMS = 1; TES = 10–100) [1]. This differential stability enables selective deprotection strategies: TMS groups can be cleaved while TES groups remain intact on the same substrate, a property demonstrated in the synthesis of carbon nanohoops where TBDMS showed 'markedly higher resistance towards acids or bases than the triethylsilyl group' [2], placing TES in an optimal intermediate stability window—significantly more robust than TMS yet more readily removable than TBDMS or TBDPS when deprotection is ultimately desired.
| Evidence Dimension | Relative stability of silyl ether protecting groups toward basic hydrolysis |
|---|---|
| Target Compound Data | TES (triethylsilyl) ether: relative stability = 10–100 (baseline TMS = 1) |
| Comparator Or Baseline | TMS (trimethylsilyl) ether: relative stability = 1; TBS/TBDPS: relative stability ≈ 20,000; TIPS: relative stability ≈ 100,000 |
| Quantified Difference | TES is 10- to 100-fold more stable than TMS; approximately 200- to 2,000-fold less stable than TBS/TBDPS, enabling selective orthogonal deprotection. |
| Conditions | Basic aqueous/organic media; general class-level stability ranking applicable across standard alcohol protection–deprotection protocols. |
Why This Matters
For multi-step sertraline synthesis, the intermediate stability window of TES enables chemoselective transformations at the C-1 epoxide while preserving the protected hydroxyl, avoiding premature deprotection that would lead to diol formation and loss of synthetic efficiency.
- [1] Wikipedia contributors. (2025). Silyl ether. In Wikipedia, The Free Encyclopedia. Section: Stability. Relative basic hydrolysis stability: TMS (1) < TES (10–100) < TBS ≈ TBDPS (20,000) < TIPS (100,000). View Source
- [2] Digital Academic Repository, University of Amsterdam. (n.d.). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. TBDMS displays markedly higher resistance towards acids or bases than the triethylsilyl group. View Source
